molecular formula C20H15NO3 B2458812 (2E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide CAS No. 868153-93-9

(2E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2458812
CAS No.: 868153-93-9
M. Wt: 317.344
InChI Key: YZPKNAYHNUIJKL-OUKQBFOZSA-N
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Description

(2E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C20H15NO3 and its molecular weight is 317.344. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-19(13-12-16-9-6-14-24-16)21-18-11-5-4-10-17(18)20(23)15-7-2-1-3-8-15/h1-14H,(H,21,22)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPKNAYHNUIJKL-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(2-benzoylphenyl)-3-(furan-2-yl)prop-2-enamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 2E N 2 benzoylphenyl 3 furan 2 yl prop 2 enamide\text{ 2E N 2 benzoylphenyl 3 furan 2 yl prop 2 enamide}

This compound features a furan ring, which is known for its reactivity and ability to participate in various biological interactions. The presence of the benzoylphenyl group enhances its lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases or phosphatases.
  • Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.
  • Antioxidant Activity : The furan moiety may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities:

Activity TypeDescription
Anticancer Exhibits cytotoxic effects against various cancer cell lines (e.g., MCF7).
Antimicrobial Shows activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.

Case Studies

  • Anticancer Properties : A study evaluated the cytotoxic effects of this compound on breast cancer cells (MCF7). Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
    • Study Reference :
  • Antimicrobial Activity : In a screening assay, this compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
    • Study Reference :
  • Anti-inflammatory Effects : In a rodent model of inflammation, administration of the compound significantly decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential use in treating inflammatory diseases.
    • Study Reference :

Research Findings

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications have included altering substituents on the benzoyl group to improve potency and selectivity for specific targets.

Table of Derivatives Studied

Derivative NameBiological ActivityReference
4-Methyl-N-(2-benzoylphenyl)Increased anticancer activity
N-(4-chlorobenzoyl)-3-(furan-2-yl)Enhanced antimicrobial properties
N-(3-nitrobenzoyl)-3-(furan-2-yl)Potent anti-inflammatory effects

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